molecular formula C23H24N6OS B2410891 4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine CAS No. 1353553-09-9

4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine

Cat. No. B2410891
CAS RN: 1353553-09-9
M. Wt: 432.55
InChI Key: WJNHDWYVKAPANE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that is used in the field of medicinal chemistry . It is an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As an intermediate in the synthesis of aminopyridopyrimidinones, it likely undergoes various organic reactions, including nucleophilic substitutions and condensations .

Scientific Research Applications

Molecular Binding and DNA Interaction

  • Hoechst 33258, a compound structurally similar to the queried chemical, binds strongly to the minor groove of double-stranded B-DNA, primarily targeting AT-rich sequences. This strong binding affinity makes it useful as a fluorescent DNA stain in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Beyond staining, Hoechst derivatives have applications as radioprotectors and topoisomerase inhibitors, providing a platform for drug design and studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).

Bioactivity and Health Implications

  • Compounds like p-Coumaric acid, which shares structural features with the queried compound, demonstrate diverse bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. Despite strong bioactivities, these compounds exhibit low absorption, which presents a challenge for their therapeutic application (Pei et al., 2016).

Optoelectronic Material Development

  • Quinazolines and pyrimidines, structurally related to the queried compound, have significant potential in the creation of novel optoelectronic materials. The incorporation of these structures into π-extended conjugated systems is crucial for fabricating materials for organic light-emitting diodes, including highly efficient red phosphorescent organic light-emitting diodes, and potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

properties

IUPAC Name

4-(3-aminophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]thieno[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6OS/c1-28-10-12-29(13-11-28)18-7-5-17(6-8-18)25-23-26-20-9-14-31-21(20)22(27-23)30-19-4-2-3-16(24)15-19/h2-9,14-15H,10-13,24H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNHDWYVKAPANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)N)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Iron (27.1 mmol) and 12 N HCl aqueous solution (2.17 mmol) were diluted with 50% ethanol aqueous solution (30 mL), followed by stirring at 100° C. for 10 min. The compound (5.42 mmol) obtained in Step 4 was dissolved in 50% ethanol aqueous solution (30 mL) and then added to the reaction flask in which iron was activated, followed by stirring at 100° C. for 1 hour. After the reaction was complete, the reaction mixture was filtered with celite to remove iron, and the filtrate was distilled under a reduced pressure. The residue was distilled with dichloromethane and washed with sat. NaHCO3 aqueous solution. The organic layer was dried with anhydrous sodium sulfate and then filtered and distilled under a reduced pressure. The residue was separated by column chromatography (dichloromethane:methanol=10:1 (volume ratio)) to obtain the title compound (yield: 67.8%).
Quantity
5.42 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.17 mmol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
27.1 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
67.8%

Synthesis routes and methods II

Procedure details

Iron (27.1 mmol) and 12 N HCl aqueous solution (2.17 mmol) were diluted with 50% ethanol aqueous solution (30 mL), followed by stirring at 100° C. for 10 min. The compound (5.42 mmol) obtained in Step 4 was dissolved in 50% ethanol aqueous solution (30 mL) and then added to the reaction flask in which iron was activated, followed by stirring at 100° C. for 1 hour. After the reaction was complete, the reaction mixture was filtered with celite to remove iron, and the filtrate was distilled under a reduced pressure. The residue was distilled with dichloromethane and washed with sat. NaHCO3 aqueous solution. The organic layer was dried with anhydrous sodium sulfate and then filtered and distilled under a reduced pressure. The residue was separated by column chromatography (dichloromethane:methanol=10:1 (volume ratio)) to obtain the title compound (yield: 67.8%).
Quantity
5.42 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.17 mmol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
27.1 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
67.8%

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